2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide
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Description
“2-cyano-N-[(1S,2R,3R)-2,3-dimethylcyclohexyl]acetamide” is a chemical compound that contains a total of 32 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
This compound contains a total of 32 atoms, including 18 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Physical and Chemical Properties Analysis
The molecular formula of this compound is C11H18N2O, and its molecular weight is 194.27342 .Scientific Research Applications
Studies on Enaminoketones
A comprehensive study on enaminoketones showcases the preparation and reactions of N-substituted 3-amino-2-cyclohexen-1-ones, exploring their chemical behavior and applications in synthesizing complex molecules. This work emphasizes the structural peculiarities and reactivity of enaminoketones, providing insights into their potential applications in medicinal chemistry and material science I. Jirkovsky, 1974.
Catalysis in Aqueous Media
Research into the selective hydrogenation of phenol derivatives to cyclohexanone highlights the application of novel catalysts. This process is crucial for manufacturing polyamides, demonstrating the compound's role in industrial chemistry and the development of environmentally friendly catalysts Yong Wang et al., 2011.
Reactions with Isothiocyanates
Investigations into the reactions of enaminones with isothiocyanates explore the synthesis of cyclohexane-1,3-dione derivatives, contributing to the development of novel organic compounds with potential applications in drug discovery and material science J. V. Greenhill et al., 1990.
Stability of Tautomers
A study employing Chou’s 5-Step Rule evaluated the stability of tautomers related to enaminoketones, shedding light on their structural stability and reactivity. This research has implications for the design of stable compounds in pharmaceuticals and materials chemistry R. Dobosz et al., 2020.
Facile Synthesis of Quinoline Derivatives
The facile synthesis of quinoline derivatives from cyclohexanone reveals the versatility of enaminoketones in heterocyclic chemistry, contributing to the synthesis of compounds with potential pharmaceutical applications Y. M. Elkholy et al., 2006.
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-7-6-10-17(14(13)2)20-18(21)16(12-19)11-15-8-4-3-5-9-15/h3-5,8-9,11,13-14,17H,6-7,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUPOMAESHGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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